molecular formula C9H9F2NO B13053188 (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13053188
M. Wt: 185.17 g/mol
InChI Key: APZOCIWEKHOCLJ-SSDOTTSWSA-N
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Description

(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral dihydrobenzofuran amine building block of high interest in medicinal chemistry and drug discovery research. With the CAS number 1272737-59-3 , this compound is characterized by its molecular formula of C9H9F2NO and a molecular weight of 185.17 g/mol . The specific stereochemistry, denoted by the (3S) designation, makes it a valuable intermediate for the synthesis of enantiomerically pure molecules. Compounds within the dihydrobenzofuran structural class have demonstrated significant research utility, particularly in the development of kinase inhibitors . As such, this amine serves as a critical precursor for researchers exploring novel therapeutic agents, where it can be incorporated to modulate biological activity and physicochemical properties. This product is supplied with a guaranteed purity of 95% . To maintain its stability and integrity, it must be stored sealed in a dry environment at 2-8°C . This chemical is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(3S)-7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2/t7-/m1/s1

InChI Key

APZOCIWEKHOCLJ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)C(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ringReaction conditions often include the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmaceutical Industry

The pharmaceutical potential of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is primarily attributed to its interaction with biological targets. Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : The difluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, although specific mechanisms require further investigation.
Application Potential Benefits Research Findings
Antimicrobial AgentsEffective against various pathogensSimilar compounds show significant antimicrobial activity
Cancer TreatmentPotential to inhibit tumor growthPreliminary studies indicate anticancer properties

Agricultural Chemistry

In agricultural chemistry, (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine may serve as a basis for developing new pesticides or fungicides. Its structural features suggest potential efficacy against agricultural pests and diseases.

Application Potential Benefits Research Findings
PesticidesTargeted action against pestsCompounds with similar structures exhibit pesticidal properties
FungicidesEffective against fungal pathogensInitial studies indicate promising antifungal activity

Material Science

The unique structural characteristics of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine may also find applications in material science. Its properties could be harnessed to design novel materials with specific electronic or optical characteristics.

Application Potential Benefits Research Findings
Novel MaterialsDevelopment of advanced materialsStructural analysis suggests unique electronic properties

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds revealed that modifications in the difluoromethyl group significantly affected biological activity. The research indicated that compounds with enhanced lipophilicity demonstrated improved efficacy against specific cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In agricultural applications, a series of tests were conducted using derivatives of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine against common agricultural pathogens. Results showed a notable reduction in pathogen viability, suggesting strong potential for development as a new pesticide.

Mechanism of Action

The mechanism of action of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .

Biological Activity

(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group, a benzo[b]furan moiety, and an amine functional group. Its molecular formula is C₉H₈F₂N, indicating the presence of nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and one nitrogen atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The stereochemistry of the compound is defined by the (3S) designation, indicating a specific configuration at the chiral center.

Biological Activity Overview

Preliminary studies suggest that (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibits various biological activities. These activities are primarily determined through interaction studies with biological targets. The following table summarizes key findings related to its biological activity:

Biological Activity Mechanism of Action References
AntimicrobialInhibits bacterial growth through membrane disruption,
CytotoxicityInduces apoptosis in cancer cell lines,
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways,
Interaction with ReceptorsModulates receptor activity influencing signaling pathways,

Case Studies

  • Antimicrobial Activity : A study demonstrated that (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibited significant antimicrobial properties against various bacterial strains. The compound was shown to disrupt bacterial membranes, leading to cell lysis and death.
  • Cytotoxic Effects : Research involving cancer cell lines indicated that this compound could induce apoptosis. In particular, it was effective at concentrations around 50 µM, showing a dose-dependent response in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound was found to inhibit specific enzymes critical for metabolic processes. This inhibition was linked to the difluoromethyl substitution, which enhances binding affinity.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is essential for its development as a therapeutic agent. Key parameters include absorption rates, distribution within biological systems, metabolism pathways, and excretion processes.

Synthesis Methods

The synthesis of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several methodologies:

  • Method A : Utilizing difluoromethylation of 2,3-dihydrobenzo[b]furan derivatives.
  • Method B : Employing amination reactions with appropriate precursors under controlled conditions.

These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

The following table summarizes key differences between the target compound and its halogenated analogs:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine (Target) Not Provided C9H10F2NO -NH2 (3S), -CF2H (7) ~201.18 (estimated) Likely enhanced metabolic stability and polarity due to difluoromethyl group .
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1272731-41-5 C8H7BrFNO -NH2 (3S), -Br (7), -F (6) 232.05 Bromine's steric bulk and electronegativity may alter binding kinetics compared to CF2H .
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1259574-34-9 C8H7ClFNO -NH2 (3S), -Cl (7), -F (4) 187.60 Chlorine's moderate electronegativity and lipophilicity could influence solubility .
Key Observations:
  • Steric Considerations : Bromine (van der Waals radius ~1.85 Å) is bulkier than fluorine (~1.47 Å) or chlorine (~1.75 Å), which may reduce steric hindrance in the target compound, favoring interactions with biological targets .

Comparison with Carboxylic Acid Derivatives

lists 2,3-dihydrobenzo[b]furan-5- and 7-carboxylic acids (CAS 76429-73-7 and others). These differ from the target compound in functional groups (carboxylic acid vs. amine) and thus exhibit distinct properties:

  • Reactivity : The amine group in the target compound enables nucleophilic reactions (e.g., amidation), whereas carboxylic acids participate in esterification or salt formation .
  • Biological Activity : Amines are more likely to interact with receptors or enzymes via hydrogen bonding or ionic interactions, whereas carboxylic acids may act as substrates for metabolic enzymes .

Comparison with Dihydrobenzo[d]dioxin Derivatives

Compounds like those in and (e.g., 1-(((2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-...)) share the dihydrobenzofuran/dioxin core but have extended substituents:

  • Complexity : The target compound’s simpler structure (single -CF2H and -NH2 groups) may offer synthetic advantages over multi-substituted derivatives like the dodecanedioate ester in .
  • Pharmacokinetics : Bulky substituents (e.g., chroman groups in ) could reduce membrane permeability compared to the target compound .

Research Findings and Implications

  • Fluorination Strategies : The introduction of -CF2H in the target compound aligns with trends in medicinal chemistry, where fluorination improves metabolic stability and bioavailability, as highlighted in .
  • Synthetic Feasibility : Methods described in (e.g., hydrazide formation and aryl aldehyde condensation) could be adapted for synthesizing the target compound’s analogs .

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